molecular formula C9H19O4P B14362990 Dimethyl (3-oxoheptyl)phosphonate CAS No. 92780-74-0

Dimethyl (3-oxoheptyl)phosphonate

Cat. No.: B14362990
CAS No.: 92780-74-0
M. Wt: 222.22 g/mol
InChI Key: JBSHNDZIDSKULB-UHFFFAOYSA-N
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Description

Dimethyl (3-oxoheptyl)phosphonate is an organophosphorus compound with the molecular formula C9H19O4P It is a phosphonate ester, characterized by the presence of a phosphonate group attached to a 3-oxoheptyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (3-oxoheptyl)phosphonate can be synthesized through several methods. One common approach involves the Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate. For instance, dimethyl phosphite can react with 3-oxoheptyl bromide under mild conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-oxoheptyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the alkyl groups attached to the phosphorus atom with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl (3-oxoheptyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl (3-oxoheptyl)phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in catalysis and coordination chemistry. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to dimethyl (3-oxoheptyl)phosphonate include:

Uniqueness

This compound is unique due to its specific 3-oxoheptyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonates. This uniqueness makes it valuable in specialized applications where its particular reactivity and interactions are required.

Properties

CAS No.

92780-74-0

Molecular Formula

C9H19O4P

Molecular Weight

222.22 g/mol

IUPAC Name

1-dimethoxyphosphorylheptan-3-one

InChI

InChI=1S/C9H19O4P/c1-4-5-6-9(10)7-8-14(11,12-2)13-3/h4-8H2,1-3H3

InChI Key

JBSHNDZIDSKULB-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)CCP(=O)(OC)OC

Origin of Product

United States

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